molecular formula C12H22ClN3O5S3 B023837 Brinzolamide Hydrochloride CAS No. 150937-43-2

Brinzolamide Hydrochloride

カタログ番号: B023837
CAS番号: 150937-43-2
分子量: 420 g/mol
InChIキー: UGAMYTZPFRXCOG-PPHPATTJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Brinzolamide Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C12H22ClN3O5S3 and its molecular weight is 420 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

  • Enhanced Delivery through Contact Lenses : Brinzolamide-loaded silicone hydrogel soft contact lenses have been developed to enhance glaucoma therapy delivery without significantly altering the lens' physical properties (De Guzman, De Guzman, & Borromeo, 2022).

  • Improved Solubility and Therapeutic Effect : The inclusion complex of brinzolamide with hydroxypropyl-β-cyclodextrin improves brinzolamide's solubility and therapeutic effect, offering a promising formulation for glaucoma treatment (Zhang et al., 2013).

  • Efficacy in Lowering Intraocular Pressure : Brinzolamide 1% effectively lowers intraocular pressure in primary open-angle glaucoma and ocular hypertension, presenting a cost-effective alternative to dorzolamide 2% and timolol 0.5% (Cvetković & Perry, 2003).

  • Nanoemulsions for Enhanced Bioavailability : Nanoemulsions containing brinzolamide can significantly enhance the bioavailability of topically applied ophthalmic drugs, potentially improving therapeutic efficacy (Mahboobian et al., 2017).

  • Combination Therapy : When combined with beta-blockers and prostaglandins, brinzolamide effectively reduces intraocular pressure by 18%, potentially improving ocular flow and lowering IOP (Iester, 2008).

  • Long-Term Safety and Efficacy : Brinzolamide 1.0% is safe and effective for treating primary open-angle glaucoma and ocular hypertension, without significant systemic side effects (March & Ochsner, 2000).

  • Microemulsion for Ocular Delivery : Optimized brinzolamide-loaded microemulsions show potential for ocular delivery for glaucoma treatment, with favorable characteristics like droplet size, zeta potential, and prolonged drug release (Gohil, Patel, Pandya, & Dharamsi, 2020).

  • Topical Carbonic Anhydrase Inhibitor : Brinzolamide is a promising topical carbonic anhydrase inhibitor for glaucoma treatment, offering a safe and effective solution with a low incidence of systemic side effects (Desantis, 2000).

作用機序

Target of Action

Brinzolamide Hydrochloride primarily targets carbonic anhydrase II (CA-II) . Carbonic anhydrases are a family of enzymes that catalyze the reversible reaction of water and carbon dioxide (CO2) to form bicarbonate ions . Among the seven isoforms of carbonic anhydrases in human tissues, this compound has the highest affinity to CA-II .

Mode of Action

This compound is a highly specific, reversible, non-competitive inhibitor of carbonic anhydrases . By inhibiting the activity of CA-II, this compound reduces the production of aqueous humor, the fluid in the front part of the eye that helps maintain intraocular pressure . This results in a reduction of intraocular pressure .

Pharmacokinetics

Upon topical administration, this compound gets absorbed into the systemic circulation . It accumulates in red blood cells, binding to carbonic anhydrase . The drug is metabolized to N-desethyl brinzolamide and excreted in urine as unchanged drug and metabolites . It has a protein binding capacity of approximately 60% .

Result of Action

The primary molecular effect of this compound is the inhibition of carbonic anhydrase II, leading to a decrease in the production of aqueous humor . This results in a reduction of intraocular pressure , which is beneficial in the treatment of conditions like ocular hypertension or open-angle glaucoma .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug has a higher lipophilicity which facilitates its diffusion across the blood-retinal barrier . This property can be affected by changes in the physiological environment of the eye.

Safety and Hazards

Brinzolamide is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes . Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

将来の方向性

Brinzolamide is used for the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . It has been developed as a topical solution to the systemic side effects and dorzolamide, the first-ever approved topical CA inhibitor with contrasting results and evidence . Brinzolamide, either as monotherapy or adjunctive therapy with topical β-blockers, should be regarded as a good second-line option in the pharmacological management of POAG and OH .

生化学分析

Biochemical Properties

Brinzolamide Hydrochloride is a highly specific, non-competitive, reversible inhibitor of carbonic anhydrases (CA), the enzymes catalyzing the reversible reaction of water and carbon dioxide (CO2) to form bicarbonate ions . Although there are 7 isoforms of CA in human tissues, this compound has the highest affinity to CA II .

Cellular Effects

This compound reduces the production of aqueous humor in the ciliary body, thereby reducing intraocular pressure . This effect is achieved by inhibiting the activity of carbonic anhydrase II (CA-II), which is found mainly in erythrocytes, the kidneys, pancreas, eyes, central nervous system (CNS), and the lungs .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of carbonic anhydrase II (CA-II). By inhibiting this enzyme, this compound reduces the rate of formation of bicarbonate ions, leading to a subsequent reduction in sodium and fluid transport. This ultimately results in a decrease in aqueous humor secretion and thus lowers the intraocular pressure in the anterior chamber .

Temporal Effects in Laboratory Settings

In phase III randomized trials, both three-times-daily and twice-daily administration of this compound provided significantly greater intraocular pressure (IOP)-lowering efficacy over 3–6 months than either of its individual components alone .

Dosage Effects in Animal Models

In animal models, this compound has shown to produce absolute reductions of intraocular pressure (IOP) as an adjunctive therapy for patients with glaucoma or ocular hypertension

Metabolic Pathways

This compound is metabolized by hepatic cytochrome P450 isozymes, specifically CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9. The primary metabolite is N-desethylbrinzolamide .

Transport and Distribution

Following ocular instillation, this compound is systemically absorbed to some degree. The plasma concentrations are low and generally below the limits of detection due to extensive binding by tissues and erythrocytes .

Subcellular Localization

Given its mechanism of action, it can be inferred that it primarily interacts with carbonic anhydrase II (CA-II), which is found mainly in erythrocytes, the kidneys, pancreas, eyes, central nervous system (CNS), and the lungs .

特性

IUPAC Name

(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O5S3.ClH/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAMYTZPFRXCOG-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164655
Record name Brinzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150937-43-2
Record name Brinzolamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150937432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brinzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-4-(Etilamino)-3,4-diidroâ??2-(3-metossipropil)-2H-tieno[3,2-e]-1,2-tiazina-6-sulfonamide 1,1-diossido cloridrato
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRINZOLAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N36YTS80H4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brinzolamide Hydrochloride
Reactant of Route 2
Brinzolamide Hydrochloride
Reactant of Route 3
Brinzolamide Hydrochloride
Reactant of Route 4
Brinzolamide Hydrochloride
Reactant of Route 5
Brinzolamide Hydrochloride
Reactant of Route 6
Brinzolamide Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。